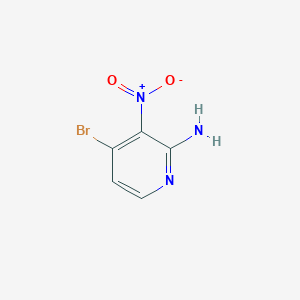

2-Amino-4-bromo-3-nitropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHFLLNYYVWJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516046 | |

| Record name | 4-Bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-10-5 | |

| Record name | 4-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic route, experimental protocols, and extensive characterization data to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry. Its unique arrangement of amino, bromo, and nitro functional groups on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. This guide outlines a likely synthetic pathway and provides key analytical data for the unambiguous identification and quality assessment of this compound.

Synthesis

Experimental Protocol: Plausible Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-bromopyridine (B18318)

A potential route to 2-amino-4-bromopyridine involves the direct bromination of 2-aminopyridine (B139424).

-

Reactants: 2-aminopyridine, Bromine, Acetic Acid, Sodium Hydroxide (B78521) solution.

-

Procedure:

-

Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially. The temperature may be allowed to rise to 50°C towards the end of the addition.

-

After the addition is complete, stir the mixture for an additional hour.

-

Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.

-

Neutralize the solution with a 40% sodium hydroxide solution, with cooling, to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are free of bromide ions, and dry the product.

-

Purify the crude 2-amino-4-bromopyridine by recrystallization from a suitable solvent like ethanol (B145695).

-

Step 2: Synthesis of this compound

The second step involves the regioselective nitration of 2-amino-4-bromopyridine. The amino group directs the nitration to the 3- and 5-positions. The presence of the bromo group at the 4-position will sterically hinder nitration at the 5-position to some extent, favoring the formation of the 3-nitro isomer.

-

Reactants: 2-Amino-4-bromopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

In a flask immersed in an ice bath, carefully add 2-amino-4-bromopyridine to concentrated sulfuric acid while maintaining the temperature below 5°C.

-

To this solution, add concentrated nitric acid dropwise with constant stirring, ensuring the temperature does not exceed 5°C.

-

After the addition, continue stirring at 0°C for one hour, followed by stirring at room temperature for another hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a concentrated sodium hydroxide solution to precipitate the crude this compound.

-

Collect the yellow precipitate by filtration and wash it with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

-

Caption: Plausible synthetic workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. The following tables summarize the expected and reported data for this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 84487-10-5 |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C[1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Anticipated ~8.0-8.2 | Doublet | 1H | H-6 (Pyridine) |

| Anticipated ~7.0-7.2 | Doublet | 1H | H-5 (Pyridine) |

| Anticipated ~6.5-7.0 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| Anticipated ~155-160 | C-2 (C-NH₂) |

| Anticipated ~105-110 | C-3 (C-NO₂) |

| Anticipated ~130-135 | C-4 (C-Br) |

| Anticipated ~115-120 | C-5 |

| Anticipated ~150-155 | C-6 |

Note: The exact chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Anticipated 3400-3200 | N-H stretching (amino group) |

| Anticipated 1620-1580 | N-H bending (amino group) |

| Anticipated 1550-1500 | Asymmetric NO₂ stretching |

| Anticipated 1360-1320 | Symmetric NO₂ stretching |

| Anticipated 1600-1450 | C=C and C=N stretching (aromatic ring) |

| Anticipated 600-500 | C-Br stretching |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 217/219 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| Fragments | Loss of NO₂, Br, etc. |

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm its structure and purity.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, will be invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby facilitating its application in pharmaceutical research and development.

References

physical and chemical properties of 2-Amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients and heterocyclic compounds. This document consolidates available data on its properties, outlines a plausible synthetic protocol, and includes relevant safety information.

Core Properties and Data

This compound is a substituted pyridine (B92270) derivative characterized by the presence of an amino, a bromo, and a nitro group on the pyridine ring. These functional groups impart specific reactivity, making it a versatile building block in medicinal chemistry and materials science.[1]

Compound Identification

| Identifier | Value |

| CAS Number | 84487-10-5[2] |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine[2] |

| Molecular Formula | C₅H₄BrN₃O₂[2] |

| Molecular Weight | 218.01 g/mol [2] |

| MDL Number | MFCD15143358[2] |

| SMILES | NC1=NC=CC(Br)=C1--INVALID-LINK--[O-] |

| InChI Key | WCHFLLNYYVWJEI-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

The experimental data for several physical properties of this compound are not widely reported in the literature. The following table includes available data and predicted values.

| Property | Value | Source |

| Appearance | Yellow solid | Vendor Data |

| Boiling Point | 309.1±37.0 °C (Predicted) | [3] |

| Density | 1.929±0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.31±0.47 (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, keep in dark place | [2] |

Synthesis and Reactivity

The amino group in 2-aminopyridine (B139424) is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The pyridine nitrogen is deactivating, especially under acidic conditions where it is protonated. Therefore, careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Plausible Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related substituted nitropyridines and represents a plausible route.[4] Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Step 1: Bromination of 2-Amino-4-chloropyridine (Illustrative Precursor)

A direct selective bromination at the 4-position of 2-aminopyridine is challenging. A more controlled approach would involve starting with a precursor where the 4-position is pre-functionalized, for example, 2-amino-4-chloropyridine, and performing a halogen exchange or starting from a different precursor altogether. However, a general workflow for preparing a bromo-nitropyridine is outlined below.

Step 2: Nitration of a 2-Amino-4-bromopyridine (B18318) Intermediate

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Immerse the flask in an ice-salt bath to maintain low temperatures.

-

Reaction Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄). Slowly add the 2-amino-4-bromopyridine precursor in portions, ensuring the temperature does not exceed 5°C.

-

Nitrating Agent Addition: Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, continue stirring at 0°C for approximately 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for another hour. Finally, heat the mixture gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion.[4]

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide (B78521) solution), keeping the mixture cool.

-

Isolation: The precipitated yellow product, this compound, is collected by filtration.

-

Purification: Wash the crude product with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or an ethyl methyl ketone.[4]

Proposed Synthetic Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted aminobromonitropyridine, which is applicable to the target compound.

Caption: Generalized synthetic pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

-

Signal Word: Warning[2]

-

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle only in a well-ventilated area, and avoid formation of dust. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

References

An In-depth Technical Guide to 2-Amino-4-bromo-3-nitropyridine (CAS Number: 84487-10-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-nitropyridine is a substituted pyridine (B92270) derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring an amino group, a bromo substituent, and a nitro group on the pyridine core, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most importantly, its emerging role in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical Properties

This compound is a yellow solid with the chemical formula C₅H₄BrN₃O₂ and a molecular weight of 218.02 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 84487-10-5 |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.02 g/mol |

| Appearance | Yellow Solid |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine |

| Purity | Typically ≥97% |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Synthesis and Spectroscopic Data

Synthesis

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine):

A potential synthesis of the precursor, 2-amino-4-bromopyridine, involves the ammoniation of 2,4-dibromopyridine-N-oxide followed by a reduction reaction.

Nitration of 2-amino-4-bromopyridine (Proposed):

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add 2-amino-4-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by gradual warming to room temperature.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Data

While detailed spectral data is often proprietary to commercial suppliers, typical analytical techniques are used to confirm the structure and purity of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the bromo and amino substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (218.02 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=C and C=N stretching of the pyridine ring, and asymmetric and symmetric stretching of the nitro group. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group can act as a nucleophile and can be acylated or alkylated. The bromine atom, activated by the adjacent electron-withdrawing nitro group and the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAᵣ). The nitro group can be reduced to an amino group, providing a route to diaminopyridine derivatives.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. A significant application lies in the construction of fused-ring systems that form the core of various kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Substituted aminopyridines are key pharmacophores in many approved and investigational kinase inhibitors.

While direct synthesis of a marketed drug from this compound is not prominently documented, its precursor, 2-amino-4-bromopyridine, has been utilized in the synthesis of antimicrobial agents. Furthermore, related aminobromopyridines are extensively used in the synthesis of tyrosine kinase inhibitors. For instance, they serve as building blocks for constructing scaffolds such as pyrrolo[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines, which are known to target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Hypothetical Synthetic Application in Kinase Inhibitor Scaffolds:

Figure 2: Potential synthetic route to kinase inhibitor scaffolds from this compound.

The logical progression would involve an initial nucleophilic substitution at the C4 position to displace the bromide, followed by reduction of the nitro group to an amine. The resulting 2,3-diaminopyridine (B105623) derivative can then undergo cyclization with a suitable partner to form a fused heterocyclic system, a common core of many kinase inhibitors.

Targeted Signaling Pathways

Derivatives of aminopyridines have been shown to inhibit various protein kinases involved in oncogenic signaling pathways. For example, inhibitors targeting the EGFR are crucial in treating certain types of non-small cell lung cancer. By inhibiting the kinase activity of EGFR, these drugs block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

Potential Signaling Pathway Inhibition:

Figure 3: Potential mechanism of action for kinase inhibitors derived from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Its versatile reactivity allows for the construction of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. For researchers and drug development professionals, this compound represents a valuable starting material for the synthesis of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. Further exploration of its synthetic utility is likely to lead to the discovery of new and potent biologically active molecules.

2-Amino-4-bromo-3-nitropyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

This compound, also known by its IUPAC name 4-bromo-3-nitropyridin-2-amine, is a substituted pyridine (B92270) derivative. Its fundamental molecular characteristics are summarized below.

| Parameter | Value |

| Molecular Formula | C₅H₄BrN₃O₂[1] |

| Molecular Weight | 218.01 g/mol [1] |

| CAS Number | 84487-10-5[1] |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in further synthetic endeavors. The following protocols are based on established procedures for analogous compounds and provide a robust framework for laboratory work.

Synthesis of this compound

Step 1: Bromination of 2-Aminopyridine (B139424)

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2-aminopyridine in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath to below 20°C.

-

Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring over a period of one hour. The temperature should be maintained below 20°C initially.

-

After the addition is complete, allow the mixture to stir for an additional hour.

-

Neutralize the reaction mixture with a solution of sodium hydroxide, which will precipitate the brominated product.

-

Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry the product.

Step 2: Nitration of Brominated 2-Aminopyridine

-

In a flask immersed in an ice bath, carefully add the brominated 2-aminopyridine derivative to concentrated sulfuric acid while keeping the temperature below 5°C.

-

Add concentrated nitric acid dropwise with stirring, maintaining the temperature at 0°C.

-

After the addition, continue to stir the mixture at 0°C for one hour, then at room temperature for one hour, and finally at 50-60°C for one hour.

-

Cool the reaction mixture and pour it onto ice to precipitate the crude this compound.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the purified product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reversed-phase HPLC method is suitable for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for Mass-Spec compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] Ensure the sample is fully dissolved and filter out any solid particles to prevent poor spectral quality.[3]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum to observe the chemical shifts and coupling patterns of the aromatic protons and the amino group protons.

-

¹³C NMR: Acquire the carbon spectrum to identify the number of unique carbon atoms and their chemical environments.

-

-

Data Analysis: The obtained spectra should be compared with predicted chemical shifts and known data for similar pyridine derivatives to confirm the structure of this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-bromo-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 2-Amino-4-bromo-3-nitropyridine is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1][2] |

| Appearance | Solid | [2] |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine | [2] |

| CAS Number | 84487-10-5 | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Acetonitrile | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Toluene |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and robust technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or volumetric flasks

-

UV-Vis spectrophotometer (if using spectroscopic analysis)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high accuracy)

Isothermal Shake-Flask Method

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.[3]

Detailed Procedure

-

Sample Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

-

Equilibration : Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.[3]

-

Phase Separation :

-

After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and discard the initial portion of the filtrate to saturate the filter membrane.

-

Collect a precise volume of the filtrate into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).

-

Analysis of Solute Concentration

-

Solvent Evaporation : Place the container with the filtrate in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute to evaporate the solvent completely.[3]

-

Mass Determination : Once the solvent has fully evaporated, cool the container in a desiccator and weigh it on an analytical balance. The difference between the final and initial mass of the container corresponds to the mass of the dissolved this compound.[3]

-

Calculation of Solubility : The solubility can then be calculated in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).[3]

-

Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measurement : Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard solution to generate a calibration curve.

-

Sample Analysis : Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Measure the absorbance or peak area of the diluted sample.

-

Concentration Determination : Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

The following diagram illustrates the logical relationship for selecting an appropriate analytical method.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important pharmaceutical intermediate.

References

Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-Amino-4-bromo-3-nitropyridine. This document summarizes available spectroscopic data (NMR, IR, MS) and outlines the general experimental protocols for their acquisition.

Introduction

This compound is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Its structural characterization is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the molecular structure of this compound. This guide provides a summary of the expected spectroscopic data for this compound and the general methodologies for obtaining this information.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | d | ~5.0 | H-6 |

| ~7.0-7.2 | d | ~5.0 | H-5 |

| ~6.5-7.0 | br s | - | NH₂ |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2 |

| ~150-152 | C-6 |

| ~135-137 | C-3 |

| ~110-112 | C-4 |

| ~110-112 | C-5 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1580-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1550-1490 | Strong, Asymmetric | N-O stretching (nitro group) |

| 1360-1320 | Strong, Symmetric | N-O stretching (nitro group) |

| 1100-1000 | Medium | C-N stretching |

| 800-700 | Medium-Strong | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 217/219 | [M]⁺ Molecular ion peak (presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 201/203 | [M-O]⁺ |

| 171/173 | [M-NO₂]⁺ |

| 142 | [M-Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole mass analyzer).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2-Amino-4-bromo-3-nitropyridine (CAS No: 84487-10-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. The signal word for this compound is "Warning".

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Citations |

|---|---|---|---|

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fumes. | [1] |

| P264 | Wash all exposed external body areas thoroughly after handling. | [1][2] | |

| P270 | Do not eat, drink or smoke when using this product. | [1][2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1][2] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] | |

| P405 | Store locked up. | [3] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][4] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial. The following tables and diagrams outline the necessary steps for first aid, fire-fighting, and accidental release scenarios.

First-Aid Measures

Immediate medical attention should be sought if symptoms persist or in case of severe exposure.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Citations |

|---|---|---|

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [2][5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [2][5][6] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. |[2][5] |

Fire-Fighting Measures

While the material is not considered a significant fire risk, containers may burn.

Table 3: Fire-Fighting Measures

| Aspect | Guideline | Citations |

|---|---|---|

| Suitable Extinguishing Media | Use extinguishing media suitable for the surrounding area. Options include water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | [2][4][5] |

| Specific Hazards | May emit corrosive or toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen halides) under fire conditions. | [1][4][6] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2][4][6] |

| Fire-Fighting Procedures | Alert the Fire Brigade. Use water spray to cool fire-exposed containers from a protected location. Prevent spillage from entering drains or water courses. |[1] |

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and further exposure.

Caption: Emergency workflow for a chemical spill.

Safe Handling, Storage, and Personal Protection

Adherence to proper handling and storage procedures is the primary way to prevent exposure and accidents.

Handling and Storage

Table 4: Handling and Storage Guidelines

| Aspect | Guideline | Citations |

|---|---|---|

| Safe Handling | Avoid all personal contact, including inhalation and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][2][6] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [2][4] |

| Incompatible Materials | Strong oxidizing agents, strong bases. |[4] |

Caption: Standard protocol for safe laboratory handling.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Table 5: Recommended Personal Protective Equipment (PPE)

| Type | Specification | Citations |

|---|---|---|

| Engineering Controls | Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [2][4][6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][4][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [2][4][6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. |[2][4] |

Experimental Protocol Considerations

While specific experimental protocols using this compound are diverse, its synthesis provides insight into safe handling practices for related procedures. The synthesis often involves the electrophilic nitration of a precursor like 2-amino-5-bromopyridine (B118841) using a strong nitrating mixture (e.g., concentrated sulfuric and nitric acid) at controlled low temperatures (0-5°C).[7]

This suggests that when using this compound in subsequent reactions, researchers should:

-

Conduct reactions in a fume hood due to the potential for hazardous vapor or dust release.

-

Use appropriate PPE , including acid-resistant gloves and aprons, especially when working with strong acids or bases.

-

Control reaction temperature carefully, as reactions involving nitro compounds can be exothermic.

-

Avoid incompatible materials such as strong oxidizing agents to prevent vigorous or uncontrolled reactions.[4]

By understanding the inherent hazards of the compound and its synthetic precursors, professionals can design and execute experiments with a robust safety-first mindset.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on a pyridine (B92270) scaffold, offers multiple reaction sites for derivatization. The electron-withdrawing nitro group activates the pyridine ring, particularly at the C4 position, making the bromine atom a good leaving group for various cross-coupling and nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, leading to the synthesis of novel compounds with potential therapeutic applications. Derivatives of aminonitropyridines are key intermediates in the development of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of derivatives from this compound, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Key Synthetic Transformations and Applications

The chemical versatility of this compound allows for several key synthetic transformations to generate a diverse library of derivatives:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and various aryl or heteroaryl boronic acids. The resulting 4-aryl-2-amino-3-nitropyridine derivatives are scaffolds of interest in the development of kinase inhibitors and other therapeutic agents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method is used to form a carbon-nitrogen bond by coupling the C4 position with a wide array of primary and secondary amines.[4] This reaction is instrumental in synthesizing 4-amino-substituted pyridines, which are prevalent in many biologically active compounds.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5] The resulting 4-alkynyl-2-amino-3-nitropyridine derivatives are valuable intermediates that can be further elaborated into more complex heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack at the C4 position. This allows for the displacement of the bromine atom by various nucleophiles, such as thiols and alcohols, providing a direct route to 4-thioether and 4-alkoxy derivatives, respectively.

The general workflow for these transformations is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromo substituent, and a nitro group on the pyridine (B92270) core, allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring, while the amino and bromo functionalities serve as handles for further derivatization. This combination makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, including those with pronounced biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in several key synthetic transformations, including nitro group reduction, synthesis of fused imidazo[4,5-b]pyridines, and palladium-catalyzed cross-coupling reactions.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Precursor to 2,3-Diamino-4-bromopyridine: The reduction of the nitro group yields the corresponding diamine, a crucial intermediate for the synthesis of fused heterocyclic systems.

-

Synthesis of Imidazo[4,5-b]pyridines: The resulting 2,3-diamino-4-bromopyridine can be readily cyclized with various reagents to form the imidazo[4,5-b]pyridine scaffold, which is a core structure in many biologically active molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 4-position serves as a versatile handle for introducing a wide range of substituents via well-established cross-coupling methodologies such as Suzuki and Sonogashira reactions.

Experimental Protocols

Reduction of the Nitro Group to Synthesize 2,3-Diamino-4-bromopyridine

The reduction of the nitro group in this compound is a fundamental transformation to access the corresponding 2,3-diaminopyridine (B105623) derivative. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) and iron powder in acidic media.

Protocol 1: Reduction with Stannous Chloride (SnCl₂)

This protocol is based on general procedures for the reduction of aryl nitro compounds.[1]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (B145695) (EtOH)

-

2 M Potassium hydroxide (B78521) (KOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2 M KOH solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,3-diamino-4-bromopyridine, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction with Iron Powder

This protocol is based on general procedures for the reduction of aryl nitro compounds with iron.[1]

Materials:

-

This compound

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol (EtOH)

-

Water

-

2 M Potassium hydroxide (KOH) solution

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a suspension of this compound (1.0 eq.) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq.).

-

Stir the resulting suspension at room temperature. Monitor the reaction for completion by TLC.

-

Upon completion, filter the reaction mixture to remove the iron residue and wash the filter cake with ethyl acetate.

-

Partition the filtrate with a 2 M KOH solution and extract the basic layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-4-bromopyridine.

Quantitative Data (Analogous Reactions):

| Starting Material | Reducing Agent | Solvent | Time | Yield (%) | Reference |

| 3-Nitroanisole | Fe/AcOH/EtOH/H₂O | - | 1 h | 95 | [1] |

| 3-Nitroanisole | SnCl₂·2H₂O | EtOH | 2 h | 92 | [1] |

Experimental Workflow for Nitro Group Reduction

Caption: General workflow for the reduction of this compound.

Synthesis of 6-Bromo-imidazo[4,5-b]pyridine Derivatives

The synthesized 2,3-diamino-4-bromopyridine is a key precursor for the construction of the imidazo[4,5-b]pyridine ring system through condensation with aldehydes or carboxylic acids.

Protocol: Condensation with Benzaldehyde (B42025)

This protocol is adapted from the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[2]

Materials:

-

2,3-Diamino-4-bromopyridine

-

Benzaldehyde

-

Ethanol (EtOH)

-

Iodine (I₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of 2,3-diamino-4-bromopyridine (1.0 eq.) in ethanol, add benzaldehyde (1.1 eq.) dropwise.

-

Add a catalytic amount of iodine (I₂) (0.1 eq.).

-

Heat the solution to reflux with magnetic stirring for 24 hours.

-

Upon cooling, a solid product is expected to form.

-

Collect the solid by filtration, wash with distilled water, and dry in an oven.

Quantitative Data (Analogous Reaction):

| Starting Material | Reagent | Catalyst | Solvent | Time | Yield (%) | Reference |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | I₂ | EtOH | 24 h | 80 | [2] |

Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, to introduce new carbon-carbon bonds.

Protocol 1: Sonogashira Coupling

This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[3]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add DMF and stir the mixture for 30 minutes.

-

Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.), followed by triethylamine.

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 3 h | 95 | [3] |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 3 h | 88 | [3] |

Protocol 2: Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of bromopyridines.[4][5]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/water)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Bromopyridin-2-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12-24 | >90 | [5] |

| (4-Bromopyrimidin-2-yl)cyclopentylamine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120-150 (MW) | 0.25-0.75 | 60-95 | [4] |

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Biological Significance of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine, accessible from this compound, have garnered significant attention in drug discovery due to their diverse biological activities, particularly as anticancer agents.

1. Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Downregulation of Mcl-1

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[6][7][8] CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[9][10] The depletion of Mcl-1 in cancer cells can trigger apoptosis, making CDK9 an attractive target for cancer therapy.

References

- 1. scispace.com [scispace.com]

- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mcl1 downregulation sensitizes neuroblastoma to cytotoxic chemotherapy and small molecule Bcl2-family antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mcl1 downregulation sensitizes neuroblastoma to cytotoxic chemotherapy and small molecule Bcl2-family antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-4-bromo-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-nitropyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a nitro group, and a bromine atom on the pyridine (B92270) core, allows for a range of chemical transformations. This makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with demonstrated biological activity. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution (SNAr), while the amino group at C2 and the bromine atom provide additional handles for diversification, making it a key intermediate in the development of novel therapeutic agents.

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a starting material for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, this compound enables the generation of potent and selective kinase inhibitors.

Application 1: Synthesis of Kinase Inhibitor Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

A key transformation of this compound is the nucleophilic aromatic substitution of the bromine atom at the 4-position with various amines, particularly anilines. This reaction is facilitated by the activating effect of the adjacent nitro group. The resulting 4-(arylamino)-2-amino-3-nitropyridine intermediate is a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in many kinase inhibitors.

General Reaction Scheme:

Caption: General SNAr reaction of this compound.

This initial SNAr reaction is typically followed by reduction of the nitro group and subsequent cyclization to form the pyrido[2,3-d]pyrimidine ring system. This scaffold is a known ATP-competitive inhibitor of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, PDGFR-β, and VEGFR-2, as well as other kinases such as ALK and ROS1.[1]

Representative Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the inhibitory activities of various pyrido[2,3-d]pyrimidine-based compounds, which represent the types of molecules that can be synthesized using this compound as a starting material.

| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity (IC50, µM) | Reference |

| 2-Amino-4-(1-piperidine) pyridine derivative | ALKL1196M | 41.3 | - | [1] |

| 2-Amino-4-(1-piperidine) pyridine derivative | ROS1G2032R | 104.7 | - | [1] |

| Pyrido[2,3-d]pyrimidine | EGFR | - | H3122: 6.27 | [1] |

| Pyrido[2,3-d]pyrimidine | ROS1 | - | HCC78: 10.71 | [1] |

Note: The data presented are for representative compounds within the class of kinase inhibitors that can be accessed through synthetic routes involving this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N4-Aryl-3-nitropyridine-2,4-diamine via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution of the bromine atom in this compound with a substituted aniline.

Materials and Reagents:

-

This compound

-

Substituted aniline (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the substituted aniline (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Add anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the aniline.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N4-aryl-3-nitropyridine-2,4-diamine.

References

Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis

For Research Use Only.

Abstract

2-Amino-4-bromo-3-nitropyridine is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. This heterocyclic core is a known bioisostere of purine (B94841) and is prevalent in numerous kinase inhibitors that target key signaling pathways implicated in cancer and other diseases. This application note provides detailed protocols for the derivatization of this compound via nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, followed by the construction of the imidazo[4,5-b]pyridine ring system. Representative data on the biological activity of resulting kinase inhibitors are presented, along with visualizations of the targeted signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The development of novel kinase inhibitors with high potency and selectivity is an ongoing effort in drug discovery.

The pyridine (B92270) ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound offers three points of diversification: the amino group at the 2-position, the bromo substituent at the 4-position, and the nitro group at the 3-position, which can be reduced to an amino group to facilitate the formation of fused ring systems. This trifunctionalized scaffold allows for the systematic exploration of the chemical space around the pyridine core to optimize inhibitor potency and selectivity.

This document outlines synthetic strategies and detailed experimental protocols for leveraging this compound in the synthesis of potential kinase inhibitors.

Synthetic Strategies and Experimental Protocols

The primary synthetic utility of this compound lies in its conversion to a 2,3,4-trisubstituted pyridine, which can then be cyclized to form the imidazo[4,5-b]pyridine core. The key transformations are detailed below.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution by various amines, alcohols, and thiols. This reaction introduces diversity at what will become the 7-position of the imidazo[4,5-b]pyridine ring system.

General Workflow for Nucleophilic Aromatic Substitution:

Workflow for Nucleophilic Aromatic Substitution.

Protocol 1: Synthesis of 2-amino-4-(morpholino)-3-nitropyridine

-

Materials: this compound (1.0 eq), morpholine (B109124) (1.5 eq), potassium carbonate (2.0 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add this compound and potassium carbonate.

-

Add DMF to dissolve the solids.

-

Add morpholine to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.

-

Further purification can be achieved by recrystallization from ethanol.

-

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The bromo group at the 4-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or substituted amino groups.

This reaction is used to form a C-C bond between the pyridine ring and an aryl or heteroaryl group.

General Workflow for Suzuki-Miyaura Coupling:

Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Synthesis of 2-amino-3-nitro-4-(phenyl)pyridine

-

Materials: this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), potassium carbonate (2.0 eq), 1,4-dioxane (B91453), and water.

-

Procedure:

-

In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

This reaction forms a C-N bond between the pyridine ring and a primary or secondary amine.

General Workflow for Buchwald-Hartwig Amination:

Workflow for Buchwald-Hartwig Amination.

Protocol 3: Synthesis of N4-benzyl-3-nitro-2,4-diaminopyridine

-

Materials: this compound (1.0 eq), benzylamine (B48309) (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 eq), XPhos (0.04 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.

-

Procedure:

-

In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add benzylamine to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

-

Synthesis of the Imidazo[4,5-b]pyridine Core

The 2-amino-3-nitro-4-substituted pyridine derivatives can be converted to the corresponding 2,3-diamino compounds by reduction of the nitro group. Subsequent cyclization with an aldehyde or a carboxylic acid derivative yields the desired imidazo[4,5-b]pyridine scaffold.

General Workflow for Imidazo[4,5-b]pyridine Synthesis:

Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 2-amino-4-bromopyridine (B18318) to synthesize 2-amino-4-bromo-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The pyridine (B92270) ring's electron-deficient nature makes electrophilic aromatic substitution challenging, often necessitating stringent reaction conditions.[1][2] The presented method employs a classic mixed-acid nitration approach, which has been demonstrated to be effective for structurally similar aminopyridines.[3] This protocol is intended to provide a reliable and reproducible procedure for laboratory-scale synthesis.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity | Storage Conditions |

| 2-amino-4-bromopyridine (Starting Material) | C₅H₅BrN₂ | 175.01 | 84487-10-5 | Solid | ≥97% | Room Temperature |

| This compound (Product) | C₅H₄BrN₃O₂ | 218.01 | 84487-10-5 | Yellow Solid | ≥97% | 2-8°C, inert atmosphere, keep in dark place[4] |

Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine.[3]

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

40% Sodium Hydroxide (B78521) (NaOH) solution

-

Crushed Ice

-

Distilled Water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.

-

Nitrating Agent Addition: Once the starting material is completely dissolved, add 3.9 mL (0.057 mol) of concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to keep the internal temperature of the reaction mixture at 0°C.[3]

-

Reaction Progression: After the complete addition of nitric acid, continue stirring the mixture at 0°C for one hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the reaction mixture to 50-60°C and maintain this temperature for one hour.[3]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution. The temperature should be kept low during neutralization by using an external ice bath. The product, this compound, will precipitate as a yellow solid.[3]

-

Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral and free of sulfate (B86663) ions. Dry the product under vacuum to yield this compound. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes: The Versatility of 2-Amino-4-bromo-3-nitropyridine in Heterocyclic Synthesis

Introduction